Propargyl-PEG4-Br

Catalog No.
S540333
CAS No.
1308299-09-3
M.F
C11H19BrO4
M. Wt
295.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propargyl-PEG4-Br

CAS Number

1308299-09-3

Product Name

Propargyl-PEG4-Br

IUPAC Name

3-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]prop-1-yne

Molecular Formula

C11H19BrO4

Molecular Weight

295.17 g/mol

InChI

InChI=1S/C11H19BrO4/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h1H,3-11H2

InChI Key

BITLDNUKJCDASJ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Propargyl-PEG4-bromide

The exact mass of the compound Propargyl-PEG4-bromide is 294.0467 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Propargyl-PEG4-Br is a discrete, monodisperse heterobifunctional linker combining a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a bromide leaving group for nucleophilic substitution . With a precise tetraethylene glycol (PEG4) spacer, it imparts critical aqueous solubility and flexibility to conjugated systems, making it a foundational building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and functionalized nanomaterials [1]. For procurement teams, its exact molecular weight (295.17 g/mol) and dual orthogonal reactivity offer a highly reproducible, scalable reagent for advanced bioconjugation workflows where both linker length and hydrophilicity are tightly controlled parameters.

Substituting Propargyl-PEG4-Br with generic analogs compromises both synthetic yield and final product performance. Replacing the PEG4 spacer with shorter linkers (e.g., PEG2 or propargyl bromide) introduces severe steric hindrance, often preventing the formation of functional ternary complexes in PROTACs or causing payload aggregation in ADCs [1]. Conversely, using longer polydisperse PEGs introduces unacceptable molecular weight variability, complicating LC-MS characterization and regulatory compliance . Furthermore, substituting the bromide leaving group with an iodide risks rapid degradation during storage, while tosylate or mesylate alternatives can lead to competing elimination side reactions during the alkylation of sterically hindered amines or phenols, reducing overall synthetic efficiency [2].

Spacer Length and Steric Relief

The PEG4 spacer provides an extended linear distance of approximately 14-16 Å, which is critical for bridging two macromolecular domains without interference . Shorter linkers like PEG2 or direct propargyl groups provide <8 Å of separation, which frequently leads to steric clashing and failure in target engagement assays[1].

Evidence DimensionSpacer distance and steric clearance
Target Compound Data~14-16 Å extended length (PEG4)
Comparator Or Baseline<8 Å (PEG2 or direct alkyl linkers)
Quantified DifferenceDoubles the spatial separation distance, enabling functional multi-domain engagement.
ConditionsIn silico modeling and empirical PROTAC ternary complex assays

Critical for selecting the right linker length during PROTAC and ADC library screening to ensure successful target degradation or payload delivery.

Leaving Group Stability and Reactivity Balance

Bromide serves as an optimal leaving group, maintaining >95% purity over 12+ months at -20°C while delivering >85% typical SN2 conversion yields [1]. In contrast, iodides are highly light/moisture sensitive and degrade rapidly, while tosylates and mesylates often yield 10-30% elimination byproducts when reacted with sterically hindered nucleophiles .

Evidence DimensionShelf-life stability and SN2 alkylation efficiency
Target Compound Data>95% purity retention (12 months); >85% SN2 yield
Comparator Or BaselineIodides (rapid degradation) and Tosylates (10-30% elimination side reactions)
Quantified DifferenceSignificantly higher shelf-life and cleaner substitution profiles with fewer side reactions.
ConditionsLong-term storage and base-catalyzed alkylation of sterically hindered amines/phenols

Reduces reagent waste, minimizes purification bottlenecks, and lowers batch-to-batch variability in scale-up manufacturing.

Aqueous Solubility Enhancement

The tetraethylene glycol (PEG4) chain significantly reduces the cLogP of the resulting bioconjugate compared to equivalent-length aliphatic carbon chains . Hydrophobic linkers like octyl bromide induce severe aggregation of hydrophobic payloads in aqueous media, whereas PEG4 maintains high solubility and improves the pharmacokinetic profile [1].

Evidence DimensionAqueous solubility and aggregation propensity
Target Compound DataHigh aqueous solubility imparted by the 4-unit ethylene oxide chain
Comparator Or BaselineEquivalent length aliphatic chains (e.g., octyl bromide) which are highly hydrophobic
Quantified DifferenceOrders of magnitude higher aqueous solubility, preventing payload aggregation.
ConditionsAqueous buffer formulation and physiological pH

Ensures formulation compatibility and prevents costly late-stage failures due to bioconjugate precipitation.

Analytical Reproducibility via Monodispersity

Propargyl-PEG4-Br is synthesized as a discrete molecule with an exact molecular weight of 295.17 g/mol at >95% purity . Using polydisperse polymeric PEGs (e.g., PEG200) results in a statistical mixture of oligomers (n=3, 4, 5, 6), which severely complicates LC-MS characterization and regulatory approval .

Evidence DimensionMolecular weight purity
Target Compound Data100% discrete species (MW 295.17)
Comparator Or BaselineBroad molecular weight distribution (polydisperse polymeric PEGs)
Quantified DifferenceEliminates complex statistical mixtures, providing a single definable molecular entity.
ConditionsLC-MS analysis and regulatory CMC (Chemistry, Manufacturing, and Controls) profiling

Essential for precise analytical characterization and meeting strict GMP regulatory requirements for defined molecular entities.

PROTAC Linker Synthesis

Serves as a critical bridging unit by alkylating a target-protein ligand via the bromide group, followed by CuAAC click conjugation to an azide-functionalized E3 ligase ligand. The PEG4 spacer provides the exact ~15 Å distance required for optimal ternary complex formation .

ADC Payload Conjugation

Utilized to link hydrophobic cytotoxic payloads to antibodies. The precise PEG4 spacer length and hydrophilicity prevent premature aggregation of the payload in aqueous buffers, improving systemic circulation and formulation stability [1].

Nanoparticle Surface Functionalization

Reacts via the bromide terminus with amine-functionalized silica or lipid nanoparticles to create a stable, alkyne-presenting surface. This enables modular, click-ready attachment of azide-modified targeting ligands, such as peptides or aptamers, with high reproducibility [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Exact Mass

294.04667 Da

Monoisotopic Mass

294.04667 Da

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.

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